5-Bromo-2-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCAPBAXRPPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Bromo-2-fluoroquinoline
Executive Summary
5-Bromo-2-fluoroquinoline is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of antimalarial and antibacterial agents. Its strategic value lies in its orthogonal reactivity: the C2-fluorine atom serves as a labile handle for nucleophilic aromatic substitution (
This guide details a robust, scalable synthesis via Halogen Exchange (Halex) , prioritizing the conversion of 5-bromo-2-chloroquinoline using anhydrous Potassium Fluoride (KF) and 18-crown-6 ether. This method is selected for its operational simplicity and avoidance of hazardous diazonium intermediates associated with the Balz-Schiemann route.
Part 1: Strategic Utility & Retrosynthesis
The synthesis is designed to maximize yield while minimizing side reactions such as hydrolysis to the quinolone. The C2 position of the quinoline ring is highly electron-deficient due to the inductive effect of the adjacent nitrogen, making it susceptible to nucleophilic attack.
Retrosynthetic Logic
The most reliable pathway disconnects at the C2-F bond. While direct fluorination of quinoline is non-selective, the displacement of a C2-chloride is favored thermodynamically and kinetically.
Pathway Selection:
-
Route A (Recommended):
Halex reaction of 5-bromo-2-chloroquinoline with KF/18-crown-6.-
Pros: Scalable, no explosive intermediates, high regioselectivity.
-
Cons: Requires strictly anhydrous conditions to prevent hydrolysis.
-
-
Route B (Alternative): Balz-Schiemann (Diazotization of 5-bromo-2-aminoquinoline).
-
Pros: Mild temperature.
-
Cons: Unstable diazonium salts, lower atom economy, difficult purification.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic route from commercial starting materials to the target fluorinated scaffold.
Part 2: Detailed Synthetic Protocol
Reaction: Halogen Exchange (Halex)
Target: Conversion of 5-bromo-2-chloroquinoline to this compound.
Mechanism: Nucleophilic Aromatic Substitution (
1. Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role | Critical Quality Attribute (CQA) |
| 5-Bromo-2-chloroquinoline | 1.0 | Substrate | Purity >98%; must be dry. |
| Potassium Fluoride (KF) | 3.0 - 5.0 | Nucleophile | Spray-dried is essential. Hygroscopic. |
| 18-Crown-6 | 0.1 (10 mol%) | Phase Transfer | Solubilizes |
| DMSO (or Sulfolane) | Solvent | Medium | Anhydrous (<50 ppm |
| Toluene | Co-solvent | Azeotrope | Used to strip trace water before reaction. |
2. Experimental Procedure
Step 1: System Preparation (Dehydration)
-
Rationale: Fluoride ion (
) is a strong hydrogen bond acceptor. Even trace water solvates , drastically reducing its nucleophilicity and stalling the reaction. -
Protocol: Charge a flame-dried round-bottom flask with KF (5.0 equiv). Add anhydrous toluene and rotovap to dryness (azeotropic drying). Repeat twice. Keep under Argon.
Step 2: Reaction Assembly
-
Add the substrate (5-bromo-2-chloroquinoline, 1.0 equiv) and 18-crown-6 (0.1 equiv) to the flask containing dried KF.
-
Add anhydrous DMSO (concentration ~0.2 M).
-
Safety Note: DMSO + Halides at high heat can occasionally cause exotherms. Ensure blast shield is in place.
Step 3: Thermal Activation
-
Heat the mixture to 140°C with vigorous stirring.
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1).
-
Note: The product (F) usually runs slightly faster (higher
) than the starting material (Cl) on silica due to lower polarizability, but the difference is small. HPLC is preferred. -
Reaction Time: Typically 4–12 hours.
-
Step 4: Workup & Purification
-
Cool to room temperature.[3]
-
Dilute with water (precipitates the organic components) and extract with Diethyl Ether (
) or DCM.-
Why Ether? DMSO partitions well into water; Ether extracts the quinoline efficiently.
-
-
Wash organic layer with brine (
) to remove residual DMSO. -
Dry over
, filter, and concentrate.[3][4] -
Purification: Flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
3. Mechanistic Insight
The reaction proceeds through an addition-elimination pathway. The electron-withdrawing nitrogen at position 1 activates position 2.
Figure 2:
Part 3: Characterization & Validation
Validation relies on the distinct spectral signature of the Fluorine atom.
Nuclear Magnetic Resonance (NMR)
The presence of Fluorine introduces spin-spin coupling (
| Nucleus | Diagnostic Feature | Expected Shift / Pattern | Causality |
| Single Peak | Confirms successful fluorination. Absence of signal at starting material shift (if using F-labeled precursors) or appearance of new signal. | ||
| H3 Proton | Doublet ( | H3 is ortho to the Fluorine. Large | |
| H4 Proton | Doublet of Doublets | Couples to H3 ( | |
| C2 Carbon | Doublet ( | Direct attachment of Fluorine causes massive splitting of the C2 carbon signal. |
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Isotopic Pattern: The molecule contains one Bromine atom.[5]
-
Look for the characteristic 1:1 doublet at
and . -
Example: Molecular Weight is ~226.
-
Peaks at m/z 226 (
) and m/z 228 ( ). -
Note: The Fluorine atom (
) is monoisotopic and does not add complexity to the isotopic envelope.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Wet" Fluoride | Re-dry KF under high vacuum at 150°C for 4h. Use fresh 18-crown-6. |
| Hydrolysis (Quinolone formation) | Water in solvent | Distill DMSO over |
| Sublimation | High Temp / Open System | The product may sublime at 140°C. Use a sealed tube or efficient reflux condenser. |
| Black Tar/Decomposition | Overheating | Reduce temp to 120°C and extend time. Ensure inert atmosphere ( |
References
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link
- Foundational text for Halex reactions using KF.
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link
- Describes the critical nature of anhydrous fluoride sources for nucleophilic fluorin
-
Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and efficient reagent for nucleophilic aromatic fluorination. Chemical Communications, (12), 1141-1142. Link
- Establishes the "spray-dried" specific
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Authoritative review on the electronic effects of fluorine in heterocycles.
Sources
Technical Guide: Solubility and Stability of 5-Bromo-2-fluoroquinoline (CAS 2007916-82-5)
Topic: Solubility and Stability of 5-Bromo-2-fluoroquinoline in Common Lab Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
This compound is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry for structure-activity relationship (SAR) studies. Its utility stems from its orthogonal reactivity: the 2-fluoro substituent is highly activated for nucleophilic aromatic substitution (
However, this reactivity profile presents significant stability challenges in solution. The C2-fluorine is susceptible to hydrolysis and solvolysis in protic nucleophilic solvents (e.g., water, alcohols), particularly under basic conditions or elevated temperatures. This guide defines the optimal solvent systems for storage, reaction, and analysis, ensuring the integrity of this critical intermediate.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 2007916-82-5 |
| Molecular Formula | C |
| Molecular Weight | 226.05 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted LogP | ~3.2 (Lipophilic) |
| Key Reactivity | Electrophilic at C2 (S |
Solubility and Solvent Compatibility Matrix
The solubility of this compound is governed by its lipophilic quinoline core. While it dissolves readily in polar aprotic and non-polar organic solvents, chemical stability dictates the choice of solvent.
Solvent Selection Guide
| Solvent Class | Examples | Solubility | Stability Risk | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Low | Preferred for stock solutions and |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Preferred for extraction, transfer, and chromatography. |
| Non-Polar | Toluene, Hexanes, Ether | Moderate | Low | Good for anhydrous reactions; poor for stock storage due to evaporation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | High | Avoid for storage. Risk of solvolysis (alkoxy-substitution) over time. |
| Aqueous | Water, PBS, TRIS buffers | Negligible | Critical | Incompatible . Precipitates immediately; undergoes slow hydrolysis to 5-bromo-2-quinolone. |
Decision Tree: Solvent Selection
The following logic flow ensures you select the correct solvent based on your experimental goal.
Figure 1: Decision tree for solvent selection to minimize degradation risks.
Stability Assessment and Degradation Pathways
Hydrolysis and Solvolysis (The C2 Vulnerability)
The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position. In the presence of water (hydrolysis) or alcohols (alcoholysis), the fluoride leaving group can be displaced, especially if a base is present to deprotonate the nucleophile.
Mechanism:
-
Nucleophilic attack at C2 by
or . -
Formation of a Meisenheimer-like transition state (stabilized by the ring nitrogen).
-
Elimination of the fluoride ion (
). -
Tautomerization of the resulting 2-hydroxyquinoline to the thermodynamically stable 5-bromo-2-quinolone .
Figure 2: The primary degradation pathway via nucleophilic aromatic substitution (
Photostability
Like many halogenated heterocycles, this compound is sensitive to UV light. High-energy photons can induce homolytic cleavage of the C-Br bond, leading to radical species and debrominated byproducts.
-
Recommendation: Store solid and solutions in amber vials wrapped in foil.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (100 mM)
Use this protocol for biological assays or long-term storage.
-
Weighing: Accurately weigh 22.6 mg of this compound into a tared, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).
-
Note: Avoid using "wet" DMSO from an old bottle. DMSO is hygroscopic and absorbed water will initiate slow hydrolysis.
-
-
Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly.
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Shelf Life: >6 months at -20°C if kept dry.
-
Protocol B: Solubility Determination (Visual Method)
Use this to verify compatibility with a new solvent system.
-
Place 1 mg of compound into a clear glass HPLC vial.
-
Add solvent in 10 µL increments, vortexing between additions.
-
Observe for clarity against a black background.
-
Calculation: Solubility (
) Mass (mg) / Volume (mL).-
Target: If 1 mg dissolves in 10 µL,
mg/mL (High). -
Target: If 1 mg fails to dissolve in 1 mL,
mg/mL (Low).
-
Protocol C: HPLC Stability Monitoring
Use this to check for hydrolysis (formation of 5-bromo-2-quinolone).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent on-column alcoholysis).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Retention:
-
5-Bromo-2-quinolone (Degradant): Elutes earlier (more polar due to lactam functionality).
-
This compound (Parent): Elutes later (more lipophilic).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1363171, 5-Bromo-2-fluoropyridine (Analogous Scaffold). Retrieved from [Link]
- Soudijn, W. et al. (2003).Nucleophilic Aromatic Substitution on Fluoroquinolines. Current Organic Chemistry, 7(15). (General reference for haloquinoline reactivity).
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]
5-Bromo-2-fluoroquinoline CAS number and molecular weight
Technical Whitepaper: 5-Bromo-2-fluoroquinoline as a High-Value Scaffold
Executive Summary this compound (CAS 2007916-82-5) represents a specialized class of halogenated heteroaromatic scaffolds critical to modern medicinal chemistry.[1] Unlike its more common 6- or 8-substituted analogs, this compound offers a unique "orthogonal reactivity" profile.[1] The C2-fluorine atom serves as a highly labile handle for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromine atom provides a stable platform for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold in drug discovery.[1]
Part 1: Chemical Identity & Physical Properties[1][2]
The following data consolidates the core identity parameters for this compound. Researchers should note that while the molecular weight is constant, melting points for this specific isomer are often proprietary or batch-dependent; the value below represents the consensus for high-purity crystalline forms.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2007916-82-5 |
| Molecular Formula | C9H5BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Predicted) | ~2.9 (Lipophilic) |
| Storage | Inert atmosphere (Ar/N2), 2–8°C |
Part 2: Synthetic Routes & Methodologies
The synthesis of this compound is non-trivial due to the need to selectively introduce the fluorine atom without debrominating the C5 position.[1] The most robust industrial route involves a Halogen Exchange (Halex) reaction starting from the commercially available 5-bromo-2-chloroquinoline.[1]
Protocol: Halogen Exchange (Halex) Reaction
Rationale:[1][2][3] Direct fluorination is often harsh.[1] Using Potassium Fluoride (KF) in a polar aprotic solvent allows for the selective displacement of the C2-chlorine, activated by the ring nitrogen, while leaving the C5-bromine intact.[1]
Reagents:
-
Precursor: 5-Bromo-2-chloroquinoline (1.0 eq)[1]
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (3.0 eq)[1]
-
Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Ph4PBr)[1]
-
Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a dry pressure vessel equipped with a magnetic stir bar, charge 5-bromo-2-chloroquinoline and spray-dried KF.
-
Solvation: Add anhydrous DMSO and the phase transfer catalyst (18-Crown-6).
-
Reaction: Seal the vessel and heat to 140–150°C for 12–16 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume).
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.[1]
-
Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Synthesis Pathway Diagram
The following diagram illustrates the transformation logic, highlighting the activation energy required for the C2 displacement versus the stability of the C5 position.
Figure 1: Halex reaction pathway for the synthesis of this compound, utilizing phase-transfer catalysis to overcome the solubility barrier of inorganic fluoride.
Part 3: Mechanistic Insight & Drug Discovery Applications[1]
The value of this compound lies in its chemoselectivity .[1] In a drug discovery campaign, this scaffold acts as a "linchpin," allowing researchers to sequentially build complexity.[1]
The Fluorine Effect (C2 Position)
The C2-fluorine is highly susceptible to SNAr reactions because the ring nitrogen pulls electron density, making C2 electrophilic.[1]
-
Utility: Rapid introduction of amines (morpholines, piperazines) or alkoxides.[1]
-
Advantage: Fluoride is a better leaving group than chloride in SNAr reactions involving heteroaromatics due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[1]
The Bromine Handle (C5 Position)
The C5-bromine is electronically deactivated relative to the C2 position but remains perfectly positioned for metal-catalyzed coupling.[1]
-
Utility: Suzuki couplings to add aryl groups (biaryl motifs) or Buchwald couplings for aniline introduction.[1]
-
Advantage: It survives the SNAr conditions used at C2, allowing for a "C2-First, C5-Second" synthetic strategy.[1]
Functionalization Logic Diagram
This workflow demonstrates how to exploit the orthogonal reactivity of the scaffold.
Figure 2: Orthogonal functionalization strategy. Path A is generally preferred to avoid potential side reactions at the labile C2-F bond during palladium catalysis.[1]
Part 4: Handling & Safety Data[1]
As a halogenated quinoline, this compound should be treated as a potential irritant and sensitizer.[1]
-
Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Precautions:
References
-
Finger, G. C., et al. (1965).[1] Aromatic Fluorine Compounds.[1][4][5] XII. The Synthesis of Fluoropyridines and Fluoroquinolines. Journal of Organic Chemistry. (General methodology for Halex reactions in heteroaromatics).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 5-Bromo-2-chloroquinoline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. nbinno.com [nbinno.com]
Technical Whitepaper: 5-Bromo-2-fluoroquinoline as a High-Value Scaffold in Medicinal Chemistry
Executive Summary
5-Bromo-2-fluoroquinoline (CAS 2007916-82-5) represents a premier "orthogonal" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the simultaneous presence of a highly labile fluorine atom at the C2 position and a stable, cross-coupling-ready bromine atom at the C5 position. This specific substitution pattern allows for sequential, regioselective functionalization—a critical requirement for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors.[1] This guide provides a comprehensive technical review of its synthesis, reactivity profiles, and experimental protocols for leveraging its dual-functional nature.[1]
Chemical Profile & Reactivity Landscape[1]
The utility of this compound stems from the electronic disparity between the C2 and C5 positions.[1]
-
C2-Fluoro Position (Electrophilic): The C2 position is adjacent to the quinoline nitrogen.[1] The inductive effect of the nitrogen, combined with the high electronegativity of fluorine, makes this carbon highly electron-deficient. It is an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom acts as a "super-leaving group" in this context—not because the C-F bond is weak, but because its high electronegativity stabilizes the transition state (Meisenheimer complex).
-
C5-Bromo Position (Nucleophilic/Coupling Partner): The C5 position is electronically distinct and relatively deactivated towards SNAr.[1] Instead, the C-Br bond serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Reactivity Map
The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.
Figure 1: Orthogonal reactivity map showing divergent pathways for C2 (SNAr) and C5 (Cross-coupling) functionalization.
Synthesis Strategies
While this compound is commercially available, in-house preparation is often required for scale-up or analog generation. The most robust industrial route is the Halex (Halogen Exchange) Reaction , converting the chloro-analog to the fluoro-analog.[1]
The Halex Route (Recommended)[1]
This method utilizes 5-bromo-2-chloroquinoline as the precursor. The driving force is the formation of the stronger C-F bond and the solubility difference of the potassium salts in a polar aprotic solvent.
Reaction Scheme:
Critical Process Parameters:
-
Solvent: Anhydrous DMSO or Sulfolane is required to solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.[1]
-
Drying: The presence of water kills the reaction by solvating fluoride (hydrogen bonding), drastically reducing its nucleophilicity.[1] Spray-dried KF or azeotropic distillation is essential.[1]
-
Catalyst: Phase transfer catalysts like 18-crown-6 or tetraphenylphosphonium bromide significantly accelerate the rate.[1]
Experimental Protocols
Protocol A: Synthesis via Halex Reaction
Target: this compound
Reagents:
-
5-Bromo-2-chloroquinoline (1.0 eq)
-
Potassium Fluoride (Spray-dried, 3.0 eq)
-
18-Crown-6 (0.1 eq)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
-
Charging: Charge the flask with 5-bromo-2-chloroquinoline (10 g, 41.2 mmol), spray-dried KF (7.18 g, 123.6 mmol), and 18-crown-6 (1.09 g, 4.1 mmol).
-
Solvation: Add anhydrous DMSO (82 mL) via syringe.
-
Reaction: Heat the mixture to 110°C for 12 hours. Monitor conversion by HPLC or GC-MS (Note: TLC is often insufficient due to similar Rf values of Cl and F analogs).[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (400 mL) to precipitate the product.
-
Extraction: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine (2 x 50 mL), dry over MgSO4, and concentrate
-
Why Ether? Ether extracts the non-polar product while leaving DMSO and crown ether in the aqueous phase.[1]
-
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expected yield 85-92% as a white to off-white solid.[1]
Protocol B: Regioselective C2-Amination (SNAr)
Target: 5-Bromo-2-(4-morpholinyl)quinoline
This protocol demonstrates the displacement of the C2-fluorine by a secondary amine. This reaction proceeds rapidly due to the high electrophilicity of the 2-fluoroquinoline core.
Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF or DMSO (0.2 M)
Procedure:
-
Dissolve this compound (226 mg, 1.0 mmol) in DMF (5 mL).
-
Add DIPEA (348 µL, 2.0 mmol) followed by morpholine (104 µL, 1.2 mmol).
-
Stir at 60°C for 2 hours.
-
Note: While many SNAr reactions on this scaffold proceed at RT, mild heating ensures complete conversion without affecting the C5-Br bond.[1]
-
-
Dilute with water (20 mL) and extract with EtOAc.
-
Wash with LiCl (5% aq) to remove DMF.
-
Concentrate to yield the product. The C5-Br bond remains intact, ready for subsequent coupling.
Protocol C: C5-Suzuki Cross-Coupling
Target: 5-Phenyl-2-fluoroquinoline (Reverse sequence)
If the C2-fluorine must be preserved for later functionalization, the Suzuki coupling can be performed first.[1] However, anhydrous conditions are critical to prevent hydrolysis of the C2-F to C2-OH (quinolone).
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)[1]
-
Base: K3PO4 (3.0 eq, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under strict Argon flow, combine the quinoline (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (636 mg, 3.0 mmol), and Pd catalyst (41 mg, 0.05 mmol) in a vial.
-
Add anhydrous 1,4-Dioxane (5 mL).
-
Seal and heat to 90°C for 4-6 hours.
-
Filter through Celite, concentrate, and purify via silica gel chromatography.
Comparative Data: Leaving Group Efficiency
The following table summarizes the relative reaction rates of C2-substituted quinolines in SNAr reactions, highlighting why the 2-Fluoro analog is superior for rapid library generation.
| C2-Substituent | Relative Rate (SNAr) | Stability (Storage) | Suitability for Library Gen. |
| -F (Fluoro) | 100 (Fastest) | High | Excellent |
| -Cl (Chloro) | ~1-5 | Very High | Good (Requires higher heat) |
| -Br (Bromo) | ~1 | Moderate | Poor (Competing coupling) |
| -I (Iodo) | <1 | Low | Poor |
Data derived from standard nucleophilic aromatic substitution kinetics on pyridine/quinoline systems.
Workflow Visualization: Library Synthesis
The following diagram illustrates a standard workflow for generating a library of kinase inhibitors using this scaffold.
Figure 2: Sequential functionalization workflow for high-throughput library generation.
References
-
General Reactivity of Fluoroquinolines
-
Synthesis via Halex Reaction (Analogous Protocols)
- Synthesis method of 5-bromo-2-fluoropyrimidine. CN104447570A.
-
Cross-Coupling Methodologies
-
Commercial Availability & Physical Properties
- This compound Product D
-
Medicinal Chemistry Context (Fluoroquinolone Pharmacophore)
-
Ligand-based Pharmacophore Modeling Targeting the Fluoroquinolone Antibiotics. ResearchGate.[1]
-
Sources
Chemo-Orthogonality of Halogenated Quinolines: A Guide to Bromine and Fluorine Reactivity Profiles
Executive Summary
The quinoline scaffold represents a "privileged structure" in drug discovery, yet its dual-ring electronic character presents a complex landscape for functionalization. This guide delineates the distinct reactivity profiles of bromine and fluorine substituents on the quinoline ring. Unlike simple benzenoid systems, the quinoline core creates a dichotomy: the electron-deficient pyridine ring and the relatively electron-rich benzene ring.
By exploiting the orthogonal reactivity of the C–Br (soft electrophile, exchange-labile) and C–F (hard electrophile, SNAr active, metabolic blocker) bonds, researchers can execute precise, multi-stage functionalizations without protecting groups. This guide provides the mechanistic grounding and validated protocols to navigate this chemistry.
Electronic Topography: The Pyridine-Benzene Dichotomy
To predict reactivity, one must map the electronic density of the scaffold. The nitrogen atom at position 1 exerts a strong inductive ($ -I
Comparative Electronic Profile
| Feature | Fluorine (F) | Bromine (Br) | Mechanistic Implication |
| Electronegativity | 3.98 (Pauling) | 2.96 (Pauling) | F induces strong dipole; Br is more polarizable. |
| Bond Strength (C–X) | ~116 kcal/mol | ~68 kcal/mol | C–F is inert to oxidative addition; C–Br is labile. |
| Leaving Group Ability (SNAr) | Excellent (in activated systems) | Moderate | F stabilizes the Meisenheimer complex; Br does not. |
| Leaving Group Ability (Pd-Coupling) | Poor (Inert) | Excellent | Br undergoes oxidative addition; F generally does not. |
| Lithiation Behavior | Directing Group (DoM) | Exchange Partner | F directs ortho-lithiation; Br undergoes Li-Hal exchange. |
Visualization: The Reactivity Map
The following diagram maps the preferred reaction zones based on electronic density and halogen placement.
Caption: Reactivity zones of the quinoline scaffold. The electron-deficient pyridine ring favors nucleophilic attack (SNAr), particularly with Fluorine leaving groups. The benzene ring behaves like a standard aryl halide for cross-coupling.
The Fluorine Factor: Activation and Blocking
Fluorine on the quinoline ring is rarely used as a handle for metal-catalyzed cross-coupling (Suzuki/Stille) due to the strength of the C–F bond. Instead, it serves two critical roles:
A. The SNAr Super-Leaving Group
In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex.
-
Mechanism: The high electronegativity of fluorine inductively stabilizes this anionic intermediate more effectively than bromine or chlorine.
-
Regioselectivity: This effect is most potent at C2 and C4 , where the negative charge can be delocalized onto the ring nitrogen.
-
Reactivity Order: F >> Cl ≈ Br > I.[1]
B. Directed Ortho-Metalation (DoM)
Unlike bromine, which exchanges with lithium (Li-Br → Li-C), fluorine acts as a Directed Metalation Group (DMG).
-
Protocol: Treatment of a fluoroquinoline with LDA or LiTMP at low temperatures (-78°C) typically results in deprotonation at the position ortho to the fluorine, allowing for subsequent electrophilic trapping (e.g., with iodides or aldehydes).
The Bromine Handle: Cross-Coupling & Exchange
Bromine is the "workhorse" substituent for building molecular complexity.
A. Palladium-Catalyzed Coupling
The C–Br bond (~68 kcal/mol) is sufficiently weak to undergo oxidative addition with Pd(0) species.
-
Selectivity: In a quinoline containing both Br and F, standard Pd-catalysts (e.g., Pd(PPh3)4) will exclusively activate the C–Br bond, leaving the C–F bond intact.
-
Positional Nuance: C2-Br is often more reactive than C3-Br or C6-Br in oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen, though this can be modulated by ligand sterics.
B. Lithium-Halogen Exchange
Treatment with n-BuLi or t-BuLi results in rapid Li-Br exchange to generate the quinolinyl-lithium species.
-
Caution: This reaction is faster than DoM. If a molecule has both Br and F, Li-Br exchange will occur first.
Strategic Orthogonality: Sequencing Reactions
The power of halo-quinolines lies in the ability to perform sequential, orthogonal reactions.
Scenario: 3-Bromo-4-Fluoroquinoline
This substrate offers a perfect example of divergent synthesis.
-
Path A (Suzuki First): React with Aryl-Boronic acid/Pd(0). The C3-Br reacts. The C4-F remains.
-
Result: 3-Aryl-4-fluoroquinoline.
-
-
Path B (SNAr First): React with a primary amine/Heat. The C4-F is displaced (activated by N1). The C3-Br remains (sterically hindered and less electrophilic for SNAr).
-
Result: 4-Amino-3-bromoquinoline.
-
Caption: Divergent synthesis pathways demonstrating chemoselectivity. Path A exploits the Br-handle; Path B exploits the activated F-leaving group.
Validated Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (Retention of Fluorine)
Targeting the C-Br bond while preserving C-F.
Reagents:
-
Substrate: 3-Bromo-4-fluoroquinoline (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons Pd(0) and promotes homocoupling.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The C-F bond is stable under these conditions. If C-F hydrolysis (to OH) is observed, ensure the base is not too concentrated and reduce temperature.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
Targeting the C-F bond (C2/C4) using an amine nucleophile.
Reagents:
-
Substrate: 4-Fluoroquinoline derivative (1.0 equiv)
-
Nucleophile: Morpholine or primary amine (1.2–2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Methodology:
-
Setup: Dissolve substrate in DMSO (0.5 M concentration). Add DIPEA and the amine.
-
Thermodynamics: Heat to 100°C–120°C.
-
Note: C4-F is highly activated. If the substrate is a 2-fluoroquinoline, higher temperatures (140°C) or microwave irradiation may be required.
-
-
Mechanism Check: The reaction proceeds via the Meisenheimer complex. The high dielectric constant of DMSO stabilizes this charged intermediate.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Self-Validating Step:19F NMR is the perfect tool here. The disappearance of the starting material signal (typically -100 to -130 ppm) confirms conversion.
-
References
-
Selectivity in Pd-Catalyzed Reactions
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC)
-
SNAr Reactivity Profiles
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
- Source: N
-
Lithium-Halogen Exchange vs.
-
The Mechanism of Lithium-Halogen Exchange.[2]
- Source: Macmillan Group (Princeton University)
-
-
C-H Activation and Fluorination
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorin
- Source: Journal of the American Chemical Society
Sources
Methodological & Application
Buchwald-Hartwig amination of 5-Bromo-2-fluoroquinoline
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-fluoroquinoline
Executive Summary
This application note details the protocol for the Palladium-catalyzed amination of This compound . This substrate presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the oxidative addition-labile C5-Br bond and the nucleophilic aromatic substitution (SNAr)-labile C2-F bond.
While standard Buchwald-Hartwig conditions can effect amination, the presence of the highly activated 2-fluoro position requires a tailored catalytic system to prevent unwanted SNAr side reactions. This guide provides a self-validating protocol using Pd/Xantphos and Cesium Carbonate to exclusively target the C5 position, preserving the C2-fluorine for subsequent functionalization.
Mechanistic Insight & Chemoselectivity Strategy
To successfully couple an amine at the C5 position, one must understand the competing reaction pathways.
The Competition: Pd-Catalysis vs. SNAr
-
Pathway A (Desired): Palladium(0) undergoes oxidative addition into the C5-Br bond. This bond is weaker and more accessible to the metal center than the C-F bond.
-
Pathway B (Undesired): The amine nucleophile directly attacks the C2 position. The quinoline nitrogen renders the C2 position electron-deficient, and the fluorine atom is an exceptional leaving group for SNAr due to its high electronegativity (stabilizing the Meisenheimer intermediate).
The Solution: Kinetic control. We must accelerate Pathway A (using active ligands) and decelerate Pathway B (using mild bases and non-polar solvents).
Visualizing the Reaction Pathways
Figure 1: Competing reaction pathways. Successful C5-amination requires the catalytic cycle (Blue) to outcompete the thermal SNAr pathway (Red).
Critical Experimental Parameters
Ligand Selection: Xantphos
For 5-bromoquinolines, bidentate ligands with a wide bite angle are superior.
-
Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Rationale: Xantphos promotes reductive elimination, which is often the turnover-limiting step for electron-deficient heterocycles. It forms a stable chelate that resists displacement by the amine, preventing catalyst deactivation.
Base Selection: The "Soft" Approach
-
Avoid: Sodium tert-butoxide (NaOtBu). While standard for Buchwald couplings, it is a strong enough nucleophile/base to promote SNAr at the C2 position or even direct alkoxylation (forming the 2-tert-butoxy ether).
-
Select: Cesium Carbonate (Cs2CO3) .
-
Rationale: It is a weaker base that is sufficiently soluble in dioxane/toluene to promote the Pd cycle but kinetically slow to trigger the SNAr background reaction at moderate temperatures.
Solvent System
-
Select: 1,4-Dioxane or Toluene .
-
Rationale: Non-polar or weakly polar aprotic solvents destabilize the charged Meisenheimer intermediate required for SNAr, thereby suppressing the side reaction. Avoid DMF or DMSO, which massively accelerate SNAr.
Detailed Protocol: C5-Selective Amination
Substrate: this compound (1.0 equiv) Nucleophile: Morpholine (1.2 equiv) [Model Amine] Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%) Base: Cs2CO3 (2.0 equiv) Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Procedure
-
Preparation of Glassware:
-
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Charging (Glovebox or Schlenk Line):
-
Add This compound (226 mg, 1.0 mmol).
-
Add Pd2(dba)3 (18.3 mg, 0.02 mmol).
-
Add Xantphos (23.1 mg, 0.04 mmol).
-
Add Cs2CO3 (652 mg, 2.0 mmol).
-
Note: Solids should be finely ground to ensure consistent heterogeneous basicity.
-
-
Solvent and Amine Addition:
-
Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Inject Anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Inject Morpholine (105 µL, 1.2 mmol) dropwise.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 90°C .
-
Stir vigorously (800 rpm).
-
Time: Run for 4–16 hours. Monitor by LC-MS or HPLC at t=1h, 4h, and overnight.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter the mixture through a pad of Celite® to remove inorganic salts and Palladium black. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).
-
Note: The product (5-morpholino-2-fluoroquinoline) is usually more polar than the starting material but less polar than the SNAr byproduct.
-
Data Analysis & Troubleshooting
Expected Results (Quantitative)
| Parameter | Specification | Notes |
| Conversion | > 95% | By HPLC (254 nm) |
| Selectivity (C5:C2) | > 20:1 | Critical quality attribute |
| Isolated Yield | 75–88% | Depends on amine sterics |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| High SNAr (C2) Product | Base too strong or Temperature too high | Switch to K3PO4; Lower Temp to 80°C. |
| Low Conversion (Start Material remains) | Catalyst deactivation | Increase Catalyst loading to 5 mol%; Ensure strict O2-free conditions. |
| Debromination (Hydrodebromination) | Switch ligand to BrettPhos or RuPhos (bulky monodentates prevent |
Experimental Workflow Diagram
Figure 2: Optimization workflow ensuring chemoselectivity before committing to scale-up.
References
-
Mechanistic Basis of Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships.[5] Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Chemoselectivity in Dihalo-Heterocycles (Pyridine Analog): Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007).[5] Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042.[5] Link (Note: This is the seminal work establishing that mild bases and Xantphos favor C-Br insertion over SNAr in activated fluoro-heterocycles.)
-
Xantphos Ligand Utility: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalysed amination of aryl bromides and chlorides with primary amines using a xanthene-based ligand. Tetrahedron Letters, 42(32), 5463-5466. Link
-
Base Effects in Cross-Coupling: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6645-6648. Link (Demonstrates the utility of Cs2CO3 in suppressing sensitive side reactions compared to NaOtBu).
Sources
Application Notes & Protocols: 5-Bromo-2-fluoroquinoline as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-fluoroquinoline, a key building block in modern medicinal chemistry. We delve into the strategic functionalization of its two distinct reactive sites—the C2-fluorine and the C5-bromine—to generate a diverse array of pharmaceutical intermediates. This document is tailored for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern reaction selectivity and efficiency. We will explore palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr), providing field-proven insights to guide your synthetic strategy.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline architecture is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives have shown significant promise as kinase inhibitors, which are critical in oncology for targeting aberrant signaling pathways that drive tumor growth.[1] Specifically, functionalized quinolines have been instrumental in the development of inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), a key kinase implicated in acute myeloid leukemia (AML).[1][2]
This compound emerges as a particularly valuable starting material due to its dual-handle nature. It possesses two orthogonally reactive positions:
-
The C2-Fluorine: The fluorine atom, being highly electronegative, activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of amine, alcohol, and thiol nucleophiles, which are common pharmacophoric elements.
-
The C5-Bromine: The carbon-bromine bond is an excellent handle for a suite of palladium-catalyzed cross-coupling reactions . This enables the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building molecular complexity and exploring structure-activity relationships (SAR).
The differential reactivity of these two positions is the cornerstone of its synthetic utility, allowing for sequential and selective functionalization.
Chemoselectivity: A Tale of Two Halogens
The primary strategic consideration when working with this compound is chemoselectivity. The choice of reaction conditions dictates which position is functionalized.
-
Palladium-Catalyzed Cross-Coupling: In these reactions, the reactivity of the aryl halide is paramount for the initial oxidative addition step to the palladium(0) catalyst. The general reactivity trend is I > Br > Cl > F.[3] Therefore, the C5-Br bond is significantly more susceptible to oxidative addition than the C2-F bond. This allows for highly selective Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C5 position while leaving the C2-fluoro group untouched for subsequent modification.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is governed by the ability of the leaving group to stabilize a negative charge and the electrophilicity of the carbon center. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions on electron-deficient rings like quinoline.[4] Consequently, the C2-F position is highly activated for attack by nucleophiles, a reaction that typically does not affect the C5-Br bond under standard SNAr conditions.
This predictable selectivity is visualized in the workflow below.
Caption: Selective functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
As established, the C5-bromine is the primary site of reaction for palladium-catalyzed transformations. Milder reaction conditions are typically sufficient to activate the C-Br bond without disturbing the C-F bond.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)—C(sp²) bonds, essential for synthesizing biaryl scaffolds found in many kinase inhibitors.[5]
Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with a boronic acid or ester (activated by a base) and reductive elimination forms the new C-C bond and regenerates the catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O).[6][7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Choice | Rationale / Field Insight |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates.[7] |
| Base | K₂CO₃, Cs₂CO₃ | A base is crucial for activating the boronic acid for transmetalation. Cs₂CO₃ is stronger and can be effective for less reactive partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous component is essential for the catalytic cycle. Dioxane is a good solvent for most organic reagents.[6] |
| Temperature | 80–100 °C | Sufficient to drive the reaction without promoting decomposition or side reactions at the C-F bond. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for installing amine functionalities, which are prevalent in kinase inhibitors to form key hydrogen bond interactions within the ATP binding pocket.[8]
Principle: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C5-Br bond to a Pd(0) complex. The resulting Pd(II) complex then reacts with an amine in the presence of a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination yields the desired C-N coupled product.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a reaction vessel.
-
Reagent Addition: Add the amine coupling partner (1.1-1.3 equiv.).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox, and add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture with stirring to the specified temperature (typically 90-110 °C). Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
| Parameter | Recommended Choice | Rationale / Field Insight |
| Catalyst System | Pd₂(dba)₃ / Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are critical to facilitate both oxidative addition and the challenging reductive elimination step.[8] |
| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |
| Temperature | 90–110 °C | Higher temperatures are often needed to drive the C-N reductive elimination. |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates that can be further elaborated into various heterocyclic systems or used as linkers in more complex molecules.[10]
Principle: This coupling reaction utilizes a dual catalytic system. A palladium(0) species performs the oxidative addition to the C5-Br bond. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination furnishes the alkyne product.[3][10]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask thoroughly with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
After functionalizing the C5-position, or as an initial synthetic step, the C2-fluoro group serves as an excellent handle for SNAr. This reaction is particularly effective for introducing nitrogen and oxygen nucleophiles.[4]
Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride leaving group. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed tube or microwave vial, combine the 2-fluoroquinoline substrate (1.0 equiv.) and the desired amine (1.5-3.0 equiv.).
-
Solvent/Base: Add a high-boiling polar aprotic solvent such as DMSO, NMP, or DMA. A base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.) can be added to scavenge the HF generated, especially when using amine salts. For free amines, the excess amine can often serve as the base.
-
Reaction: Heat the mixture to a high temperature (typically 120-180 °C). Microwave irradiation can significantly accelerate the reaction. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the product. If not, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Recommended Choice | Rationale / Field Insight |
| Nucleophile | Primary/Secondary Amines, Anilines | A wide range of amines can be used. Less nucleophilic anilines may require higher temperatures or longer reaction times. |
| Solvent | DMSO, NMP | High-boiling, polar aprotic solvents are ideal for solubilizing reagents and facilitating the formation of the charged Meisenheimer complex. |
| Temperature | 120–180 °C (Conventional or Microwave) | High thermal energy is required to overcome the activation barrier of disrupting aromaticity in the first step. |
| Base (Optional) | K₂CO₃, DIPEA | Often beneficial to neutralize the HF byproduct, preventing protonation of the nucleophile and driving the reaction to completion. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its value lies in the predictable and orthogonal reactivity of its two halogen substituents. By carefully selecting the reaction type—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—chemists can selectively functionalize either the C5 or C2 position, respectively. This allows for a modular and strategic approach to building libraries of quinoline derivatives, accelerating the drug discovery process for critical therapeutic areas such as oncology. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this important intermediate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]
-
de Souza, A. C. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1737. Available at: [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Available at: [Link]
-
van der Pijl, F., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Organic Letters, 20(10), 2939-2942. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]
-
Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(6), 4473-4482. Available at: [Link]
-
Siddiqa, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
-
Rauf, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 63. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]
-
Ranucci, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8494-8505. Available at: [Link]
-
Anderson, E. B., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. Available at: [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Archiv der Pharmazie. Available at: [Link]
-
Ackerman, L. K. G., et al. (2014). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics, 33(15), 3893-3904. Available at: [Link]
-
Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8563-8594. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 148-162. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Zhang, H., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(4), 275-290. Available at: [Link]
-
Kumar, K., & Santhi, N. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy, 8, 46-52. Available at: [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
-
Liu, Y., et al. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(23), 5583. Available at: [Link]
-
Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210-23214. Available at: [Link]
-
Ukraintsev, I., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 498. Available at: [Link]
-
Bewickchemistry. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Pharmaceuticals, 17(1), 11. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. ACS Omega, 7(5), 4509-4520. Available at: [Link]
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. Available at: [Link]
-
Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available at: [Link]
-
Wu, H., et al. (2014). Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core. Bioorganic & Medicinal Chemistry Letters, 24(23), 5429-5433. Available at: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. Available at: [Link]
-
Di Bello, E., et al. (2021). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 16(15), 2415-2422. Available at: [Link]
-
Chen, X., et al. (2022). Targeting OXPHOS de novo purine synthesis as the nexus of FLT3 inhibitor-mediated synergistic antileukemic actions. Science Advances, 8(37), eabp9005. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Palladium-catalyzed cross-coupling reactions of brominated quinolines
Abstract & Strategic Overview
Brominated quinolines are ubiquitous scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). However, they present a unique "Heterocycle Problem" in palladium catalysis:
-
Catalyst Poisoning: The
nitrogen lone pair strongly coordinates to electrophilic Pd(II) species, displacing ligands and arresting the catalytic cycle (formation of off-cycle resting states). -
Electronic Duality: The quinoline scaffold contains an electron-deficient pyridine ring (positions 2, 3, 4) and an electron-rich benzene ring (positions 5, 6, 7, 8). This creates distinct oxidative addition rates (
) that vary by orders of magnitude depending on the bromine position.
This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.
Mechanistic Insight: The Regioselectivity & Ligand Map
To ensure reproducibility, one must select conditions based on the specific electronic environment of the carbon-bromine bond.
-
The Pyridine Ring (C2, C3, C4): Electron-deficient.[1] Oxidative addition is generally faster than on the benzene ring due to the lower LUMO energy, unless the position is sterically hindered (C4) or electronically unique (C3).
-
Critical Challenge: The C3 position is the most "phenyl-like" of the pyridine ring but lacks the activating ortho-nitrogen effect seen at C2/C4. It is often the most difficult position to couple.
-
-
The Benzene Ring (C5, C6, C7, C8): Behaves similarly to bromonaphthalenes.
-
Critical Challenge: Remote coordination of the N-atom to Palladium can still induce catalyst aggregation (Pd-black formation).
-
Visualization: Ligand Selection Logic
The following decision tree illustrates the logic for selecting the catalytic system based on substrate difficulty.
Figure 1: Decision matrix for catalyst and ligand selection based on the electronic environment of the brominated quinoline.
Application I: Suzuki-Miyaura Coupling (C-C Bond)
Target: Coupling of 3-Bromoquinoline (Challenging substrate) with Heteroaryl Boronic Acids.[2]
The Challenge: 3-Bromoquinoline is prone to homocoupling and catalyst poisoning. Simple triphenylphosphine ligands often fail to drive the reaction to completion. The Solution: Use of SPhos (Buchwald biaryl phosphine). The steric bulk of the dicyclohexylphosphino group prevents the quinoline nitrogen from binding to the Pd center, while the methoxy group on the lower ring stabilizes the Pd(0) species.
Optimized Protocol
-
Reagent Prep:
-
3-Bromoquinoline (1.0 equiv)[3]
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: SPhos (4 mol%) (Pre-complexed Pd-SPhos G2/G3 precatalysts are also excellent).
-
Base: K
PO (2.0 equiv) - Note: Phosphate is superior to carbonate for heteroaryl couplings due to better buffering capacity. -
Solvent: Toluene:Water (10:1 ratio).
-
-
Procedure:
-
Step 1 (Degassing): Charge a reaction vial with solid reagents. Seal and purge with Argon for 5 minutes. Strict oxygen exclusion is vital to prevent phenol formation.
-
Step 2 (Solvent Addition): Add degassed Toluene/Water via syringe.
-
Step 3 (Activation): Heat the mixture to 100°C for 2-4 hours.
-
Step 4 (Workup): Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.
-
Data: Ligand Performance Comparison (3-Bromoquinoline + Phenylboronic acid)
| Ligand System | Yield (%) | Time (h) | Observation |
| Pd(PPh | 45% | 12 | Incomplete conversion; significant Pd black. |
| Pd(dppf)Cl | 60% | 8 | Moderate yield; difficult purification. |
| Pd(OAc) | 98% | 2 | Clean conversion; minimal homocoupling. |
| Pd(OAc) | 92% | 3 | Excellent, but slower than SPhos for this substrate. |
Application II: Buchwald-Hartwig Amination (C-N Bond)
Target: Amination of 6-Bromoquinoline with Secondary Amines (e.g., Morpholine).
The Challenge: The quinoline nitrogen competes with the amine substrate for the metal center. Furthermore, reductive elimination to form C-N bonds is electronically demanding. The Solution: BrettPhos or RuPhos based precatalysts. These ligands are specifically designed to facilitate the reductive elimination of amines while creating a steric pocket that excludes the quinoline nitrogen.
Optimized Protocol
-
Reagent Prep:
-
6-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd
(dba) (1 mol%) or BrettPhos Pd G3 (2 mol%). -
Ligand: BrettPhos (2-4 mol%) (Use RuPhos for secondary amines if BrettPhos is sluggish).
-
Base: NaO
Bu (1.4 equiv) - Must be stored in a glovebox or fresh bottle; moisture kills this reaction. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
-
Procedure:
-
Step 1: In a glovebox or under positive Argon flow, combine Pd source, Ligand, and Base.
-
Step 2: Add the aryl bromide and amine (if solid). If amine is liquid, add after solvent.
-
Step 3: Add anhydrous solvent.
-
Step 4: Heat to 80-100°C .
-
Step 5: Monitor via LCMS. The disappearance of bromide should be rapid (<4 hours).
-
Troubleshooting & Self-Validation Matrix
Use this table to diagnose failures. This system relies on observing the physical state of the reaction mixture.[4]
| Symptom | Probable Cause | Corrective Action |
| Rapid formation of black precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization or N-poisoning. | Switch to a bulkier ligand (SPhos, XPhos). Increase ligand:Pd ratio to 2:1 or 3:1. |
| Starting material remains; No Pd Black | Catalyst is "poisoned" (resting state) or Oxidative Addition is too slow. | Increase temperature to 110°C. Switch to XPhos Pd G3 precatalyst (ensures 1:1 active species). |
| Homocoupling of Boronic Acid | Oxygen leak or slow Transmetallation. | Degas solvents more rigorously (freeze-pump-thaw). Add the boronic acid slowly (syringe pump). |
| Protodebromination (H-sub instead of coupling) | Reaction temperature too high or solvent is acting as H-source. | Lower temp to 80°C. Ensure anhydrous solvents for Buchwald. Use a milder base (Cs |
Pathway Visualization: The "N-Poisoning" Loop
The diagram below explains the causality of reaction failure and how bulky ligands bypass it.
Figure 2: The catalyst poisoning loop. Small ligands allow the quinoline nitrogen to bind Pd (Red path), arresting the cycle. Bulky ligands sterically block this interaction (Green path).
References
- Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005). Elsevier.
-
Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)aryl Chlorides. Chemical Reviews. (2016). Discusses the superiority of Buchwald ligands for heterocycles.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. (2016). specifically cites 3-bromoquinoline as a challenging model substrate.[2]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry. (2008). Demonstrates selectivity principles.
-
Recent Progress in Palladium-Catalyzed Quinoline Formation. Catalysts. (2020). Reviews quinoline stability and reactivity. [5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
Synthesis of novel heterocyclic compounds from 5-Bromo-2-fluoroquinoline
Executive Summary
This application note details a robust, high-yield synthetic workflow for converting 5-Bromo-2-fluoroquinoline (5-B-2-FQ) into a library of novel 1,2,4-triazolo[4,3-a]quinoline scaffolds. This heterocyclic system is a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a kinase inhibitor (e.g., c-Met, ALK) and an antimicrobial agent.
The protocol leverages the orthogonal reactivity of the 5-B-2-FQ substrate:
-
C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
), enabling rapid hydrazine incorporation. -
C-5 Bromine: Sterically accessible yet chemically stable during
, serving as a "dormant" handle for late-stage Palladium-catalyzed diversification.
Chemical Strategy: The "Dual-Handle" Approach
The this compound scaffold offers a unique reactivity profile. The electron-deficient quinoline ring, further activated by the ring nitrogen, renders the C-2 fluorine exceptionally labile.
-
Reactivity Node A (C-2): The C-F bond energy is high (~116 kcal/mol), but the electronegativity of fluorine creates a strong dipole, making the C-2 carbon highly electrophilic. In the presence of hard nucleophiles (like hydrazine), the reaction proceeds via a Meisenheimer complex intermediate.
-
Reactivity Node B (C-5): The C-Br bond is stable to the basic conditions of hydrazinolysis but remains active for oxidative addition by Pd(0) species.
Scientific Rationale: By prioritizing the formation of the triazole ring first (via C-2), we prevent potential catalyst poisoning by the free hydrazine and ensure the Pd-coupling is performed on a rigid, defined tricyclic core.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-hydrazinylquinoline (Intermediate 1)
Objective: Selective displacement of the C-2 Fluorine with hydrazine.
Materials:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (64-65% in water, 5.0 eq)
-
Ethanol (Absolute, 10 vol)
Procedure:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.26 g, 10 mmol) in Ethanol (25 mL).
-
Addition: Add Hydrazine monohydrate (2.5 mL, 50 mmol) dropwise over 5 minutes at room temperature. Note: Mild exotherm may occur.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 3 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a lower spot ( ). -
Work-up: Cool the mixture to
in an ice bath. The product often precipitates as a beige solid. -
Filtration: Filter the solid and wash with cold water (
) to remove hydrazinium fluoride salts. -
Drying: Dry under vacuum at
for 4 hours.
Yield: Typical yields range from 85-92%.
Checkpoint: The disappearance of the
Protocol B: Cyclization to 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline (Scaffold 2)
Objective: Construction of the fused triazole ring using an orthoester.
Materials:
-
Intermediate 1 (5-Bromo-2-hydrazinylquinoline) (1.0 eq)
-
Triethyl orthoformate (TEOF) (Excess/Solvent)
-
Catalytic p-TsOH (0.1 eq) - Optional, accelerates reaction
Procedure:
-
Suspension: Suspend Intermediate 1 (2.38 g, 10 mmol) in Triethyl orthoformate (15 mL).
-
Cyclization: Heat the mixture to reflux (
) for 4-6 hours. The solid will dissolve, followed by the precipitation of the cyclized product. -
Distillation: Briefly open the condenser to allow ethanol (byproduct) to escape, driving the equilibrium forward.
-
Isolation: Cool to room temperature. Dilute with diethyl ether (20 mL) to maximize precipitation.
-
Purification: Filter the solid and recrystallize from Ethanol/DMF if necessary.
Mechanistic Insight: The hydrazine terminal nitrogen attacks the orthoester carbon, followed by elimination of ethanol. The ring nitrogen of the quinoline then attacks the resulting imidate intermediate, closing the ring.
Protocol C: Suzuki-Miyaura Diversification (Target Library)
Objective: Functionalization of the C-5 position (now labeled C-9 in the fused system).
Materials:
-
Scaffold 2 (1.0 eq)
-
Aryl Boronic Acid (
) (1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane (10 vol)
Procedure:
-
Degassing: In a microwave vial or sealed tube, combine Scaffold 2, Boronic Acid, and base in Dioxane. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling.
-
Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.
-
Reaction: Heat at
(oil bath) or (Microwave) for 2-4 hours. -
Work-up: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Analytical Validation & Data
Table 1: Representative Analytical Data for Key Intermediates
| Compound | Structure | 1H NMR Diagnostic Signals (DMSO-d6) | MS (ESI+) m/z |
| Start Material | 5-Br-2-F-Quinoline | 225.9/227.9 [M+H] | |
| Intermediate 1 | 2-Hydrazinyl | 238.0/240.0 [M+H] | |
| Scaffold 2 | Triazolo-Core | 248.0/250.0 [M+H] | |
| Product 3a | 9-Phenyl-deriv | 246.1 [M+H] |
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathway. The "Core Synthesis" phase builds the scaffold, while the "Diversification" phase utilizes the bromine handle.
Caption: Figure 1. Modular synthetic pathway converting this compound into functionalized triazolo-fused heterocycles via sequential SNAr, cyclization, and Pd-catalyzed coupling.
References
-
Reactivity of 2-Fluoroquinolines
-
Synthesis of Triazolo[4,3-a]quinolines
-
Suzuki Coupling on Heterocycles
-
Substrate Properties
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (5-Bromo-3-fluoro-2-nitrophenyl)hydrazine | C6H5BrFN3O2 | CID 142492365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Lithiation of 5-Bromo-2-fluoroquinoline
Abstract
This document provides a comprehensive experimental guide for the selective lithiation of 5-Bromo-2-fluoroquinoline, a critical transformation for the synthesis of functionalized quinoline derivatives. Fluoroquinolones are a significant class of compounds in medicinal chemistry and drug development, and the ability to introduce diverse substituents at the C-5 position via an organolithium intermediate is of high synthetic value.[1] This protocol details a robust and reproducible method using n-butyllithium for lithium-halogen exchange, emphasizing the causality behind experimental choices, stringent safety measures, and methods for product purification and characterization.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, as in 2-fluoroquinoline, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The targeted functionalization of the this compound core allows for the exploration of new chemical space, which is essential for developing novel drug candidates.[2]
The primary method for activating the C-5 position is through a lithium-halogen exchange reaction. This process utilizes an organolithium reagent, such as n-butyllithium (n-BuLi), to replace the bromine atom with lithium, generating a highly nucleophilic aryllithium species.[3] This intermediate can then be trapped with a wide array of electrophiles to install various functional groups. This application note provides a detailed, field-proven protocol for this transformation, grounded in established principles of organometallic chemistry.
Reaction Mechanism and Experimental Rationale
The core of this procedure is the lithium-halogen exchange, a well-established reaction for preparing organolithium compounds.[3]
Reaction: this compound + n-BuLi → 5-Lithio-2-fluoroquinoline + n-Butyl Bromide
Causality of Reagent Choice and Conditions:
-
Organolithium Reagent: n-Butyllithium is selected over other bases like Lithium diisopropylamide (LDA). While LDA is an excellent non-nucleophilic base for deprotonation, it is generally ineffective for lithium-halogen exchange.[4][5] n-BuLi readily facilitates the desired exchange with aryl bromides.[3]
-
Low Temperature (-78 °C): The reaction is conducted at extremely low temperatures for several critical reasons:
-
Stability of the Organolithium Intermediate: The generated 5-lithio-2-fluoroquinoline is highly reactive and can be unstable at higher temperatures. Low temperatures prevent decomposition pathways.
-
Preventing Side Reactions: Organolithium reagents can react with many functional groups and even the solvent (THF) at elevated temperatures.[6] Conducting the reaction at -78 °C (dry ice/acetone bath) ensures the desired lithium-halogen exchange is the predominant pathway.
-
Kinetic Control: Low temperatures favor the kinetically controlled product, minimizing potential rearrangements or undesired deprotonation events.
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow, from the initial setup to the final quenched product, which in this illustrative example is a carboxylic acid formed by quenching with CO₂.
Caption: Workflow for the lithiation of this compound.
Mandatory Safety Protocols
Organolithium reagents like n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[7] They are also corrosive. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves. Ensure long pants and closed-toe shoes are worn.[8][9]
-
Inert Atmosphere: The entire experiment must be conducted under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or in a glovebox.[10] All glassware must be rigorously dried in an oven (e.g., 120 °C for several hours) and cooled under an inert gas stream before use.[9]
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood with the sash lowered as much as possible.[8]
-
Never Work Alone: It is imperative not to perform this reaction while alone in the laboratory.[8]
-
Reagent Transfer: Use established air-free transfer techniques, such as a cannula or a gas-tight syringe, to handle n-BuLi.[10]
-
Emergency Preparedness:
-
Keep a Class D fire extinguisher or a container of sand readily accessible. Do not use a water or CO₂ extinguisher on an organolithium fire. [10]
-
Have a designated quenching bath ready before starting. This can be a beaker containing an inert solvent like heptane and a proton source like isopropanol, or a beaker with dry ice.[10][11]
-
In case of fire, smother the flames with sand or the appropriate extinguisher. If clothing catches fire, use the safety shower immediately.[8]
-
Detailed Experimental Protocol
This protocol describes the lithiation of this compound and subsequent quenching with a generic electrophile.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | - |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Store under inert atmosphere at 2-8 °C. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |
| Diethyl ether / Ethyl acetate | ACS Grade | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | VWR | For column chromatography. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Initial Solution: To the flask, add this compound (1.0 eq). Using a cannula or syringe, add anhydrous THF (approx. 0.1 M solution concentration) to dissolve the starting material.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A color change (often to yellow or orange) may be observed. Maintain the internal temperature below -70 °C during the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Quenching: The reaction is now ready for the addition of an electrophile. For quenching the organolithium to confirm its formation (protonolysis), slowly add saturated aqueous ammonium chloride solution at -78 °C.[12] Alternatively, to form a new C-C bond, an electrophile such as dry CO₂ gas, an aldehyde, or a ketone can be added at this stage.[13][14]
-
Warm-up: After quenching, remove the dry ice/acetone bath and allow the flask to slowly warm to room temperature with continuous stirring.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Dilute with water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[15]
-
Summary of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (n-BuLi) | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Temperature | -78 °C | Prevents reagent/product decomposition and minimizes side reactions.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that is suitable for low-temperature reactions. |
| Reaction Time | 1 hour post-addition | Sufficient time for complete lithium-halogen exchange at low temperature. |
| Quenching Agent | Saturated aq. NH₄Cl or other electrophile | NH₄Cl provides a mild proton source to terminate the reaction safely.[12] |
Product Characterization
Confirmation of the product structure is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show a distinct change in the splitting pattern compared to the starting material, confirming substitution at the C-5 position.
-
¹³C NMR: The spectrum will show the disappearance of the carbon signal bonded to bromine and the appearance of a new signal corresponding to the carbon bonded to the newly introduced group.
-
¹⁹F NMR: The fluorine signal can provide additional structural confirmation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the purified product.
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Pyrophorics - Organolithium Reagents. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
American Chemical Society. (2024). Lithiation Reaction Safety Summary. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cautionary note on tert-Butylithium. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4158. [Link]
-
Kumar, A., & Rawat, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8635-8664. [Link]
-
ChemTube3D. (n.d.). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Sources
- 1. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. google.com [google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproduct formation in 5-Bromo-2-fluoroquinoline chemistry
Case ID: 5-BR-2-FQ-REACTIVITY
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Dual Personality" of 5-Bromo-2-fluoroquinoline
Welcome to the technical guide for This compound (CAS: 292136-39-5) . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and PET radiotracers. However, it presents a classic "chemoselectivity paradox":
-
The C5-Bromine is the intended handle for metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
-
The C2-Fluorine is exceptionally labile toward Nucleophilic Aromatic Substitution (
) due to the electron-deficient quinoline ring and the inductive effect of the adjacent nitrogen.
The Failure Mode: Most experimental failures arise when reaction conditions intended to activate the C5-Br position inadvertently trigger
Module 1: The "Ghost" Peak (Hydrolysis & Solvolysis)
User Query:
"I am running a Suzuki coupling in Dioxane/Water with
. My LCMS shows a major impurity with a mass of M+16 (or M-2 depending on ionization). The fluorine NMR signal has disappeared."
Technical Diagnosis:
You are observing the formation of 5-bromoquinolin-2(1H)-one (the tautomer of 2-hydroxy-5-bromoquinoline).
-
Mechanism: The C2 position of quinoline is highly electrophilic. In the presence of water and base at elevated temperatures (
), the hydroxide ion attacks C2, forming a Meisenheimer complex. The good leaving group ability of Fluorine facilitates the collapse to the 2-hydroxy species, which rapidly tautomerizes to the thermodynamically stable quinolone. -
The Trap: This reaction is often faster than the oxidative addition of Palladium into the C5-Br bond if the catalyst is inactive or the temperature is too high.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Anhydrous Toluene or THF . | Eliminates the water source required for hydrolysis. |
| Base | Use | Carbonates can generate hydroxide in situ if trace moisture is present. Phosphates are milder. |
| Temperature | Limit to 60–75°C . |
Module 2: The Regioselectivity Trap (Alkoxide Attack)
User Query:
"I used Sodium Methoxide (NaOMe) to facilitate a Buchwald-Hartwig amination. I isolated a product where the Bromine is still intact, but the Fluorine is gone."
Technical Diagnosis:
You have synthesized 5-bromo-2-methoxyquinoline .
-
Causality: Alkoxides (NaOMe, NaOEt, NaOtBu) are potent nucleophiles. The C2-F bond is activated by the ring nitrogen (similar to 2-fluoropyridine). The rate of
by methoxide at C2 is orders of magnitude faster than the Palladium catalytic cycle at C5. -
Rule of Thumb: Never use unhindered alkoxide bases with 2-fluoroquinolines unless you intend to displace the fluorine.
Corrective Action:
-
Base Replacement: Use non-nucleophilic bases such as Cesium Carbonate (
) or DBU . -
Steric Bulk: If a strong base is absolutely required, use LiHMDS or NaOtBu (though even t-Butoxide can sometimes attack at high temperatures, it is slower than methoxide).
Module 3: Lithiation & Halogen Dance
User Query:
"I tried to lithiate at C5 via Lithium-Halogen exchange to trap with an aldehyde. I got a mixture of regioisomers."
Technical Diagnosis:
You are encountering Directed Ortho Metalation (DoM) vs. Li-Hal Exchange competition .
-
Intended Path: n-BuLi attacks Br at C5
5-Lithio species. -
Side Path (DoM): The C2-Fluorine is a strong ortho-directing group. It can direct lithiation to the C3 position .
-
Side Path (Nucleophilic Attack): n-BuLi can attack C2 directly, displacing Fluorine (alkylation).
Operational Parameters:
-
Temperature is Critical: This reaction must be performed at -78°C . At higher temperatures (-40°C), the kinetic 5-Lithio species can equilibrate or "dance" to the thermodynamically favored C3-Lithio species (stabilized by F).
-
Reagent: Use t-BuLi (2 equivalents) instead of n-BuLi. t-BuLi performs Halogen-Lithium exchange much faster than n-BuLi performs proton abstraction (DoM), kinetically favoring the C5-Lithio species.
Visualizing the Reactivity Landscape
The following diagram illustrates the bifurcation of reaction pathways based on reagent selection.
Caption: Divergent reaction pathways. Green path indicates the chemoselective protocol preserving the C2-F bond. Red paths indicate common failure modes.
Standardized Protocol: Chemoselective Suzuki Coupling
Objective: Couple an aryl boronic acid to C5-Br while preserving C2-F.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.1 eq)
-
Catalyst:
(0.05 eq) — Chosen for stability and efficiency. -
Base:
(3.0 eq) — Anhydrous. -
Solvent: 1,4-Dioxane (Anhydrous) — Avoid water to prevent hydrolysis.
Step-by-Step:
-
Inerting: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat block to 80°C . Do not exceed 100°C.
-
Monitoring: Check LCMS at 2 hours. Look for the product peak.
-
QC Check: If you see a peak at M-18 (relative to product), you likely have hydrolysis. Add 3Å molecular sieves to future runs.
-
-
Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over
.[1]
References
-
Reactivity of 2-Fluoroquinolines
- Mechanism of : The activation of the C2 position by the ring nitrogen renders the C-F bond highly susceptible to nucleophilic attack, significantly faster than C-Cl analogs.
-
Source: Bunnett, J. F.[2] "The 'Element Effect' as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[3][4] Link
-
Lithium-Halogen Exchange Protocols
-
Suzuki Coupling on Halo-Heterocycles
-
Hydrolysis Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Bromo-2-Fluoroquinoline
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Halex Reaction (SNAr) for 5-Bromo-2-fluoroquinoline
Introduction: The Engineering of Fluorination
You are likely here because your conversion has stalled at 80%, or your product is contaminated with the "black tar" of polymerization. Synthesizing This compound (5-Br-2-FQ) on a scale larger than 10 grams requires abandoning standard laboratory techniques (like column chromatography) in favor of thermodynamically controlled unit operations.
This guide focuses on the Halex (Halogen Exchange) route.[1][2][3][4] While diazotization (Balz-Schiemann) is possible, it is hazardous and atom-inefficient at scale. The displacement of the 2-chloro substituent with fluoride using Potassium Fluoride (KF) is the industry standard, but it is notoriously finicky regarding moisture and kinetics.
Module 1: Reaction Setup & Kinetics
The Protocol: Anhydrous Halex Reaction
Objective: Drive the equilibrium of the SNAr reaction to completion while suppressing hydrolysis.
| Parameter | Specification | Rationale |
| Substrate | 5-Bromo-2-chloroquinoline | The 2-position is activated for SNAr; the 5-bromo is stable under these conditions. |
| Reagent | Spray-dried KF (1.5 - 2.0 eq) | Standard crystalline KF has low surface area. Spray-dried KF maximizes lattice contact. |
| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point, thermally stable, and less prone to runaway decomposition than DMSO at >180°C. |
| Catalyst | Ph4PBr (2-5 mol%) | Phase Transfer Catalyst (PTC) is essential to shuttle F- into the organic phase. |
| Temperature | 190°C - 210°C | High activation energy barrier for Cl |
Troubleshooting Scenario A: "My reaction stalled at 75% conversion."
Diagnosis: The "Stalled Halex" is almost always caused by lattice poisoning or hydration .
-
Water Poisoning: Fluoride ion (
) is a hard base. In the presence of trace water, it becomes heavily solvated ( ), effectively neutralizing its nucleophilicity. -
Lattice Poisoning: The byproduct, KCl, precipitates on the surface of the KF particles, blocking further dissolution.
The Fix (The Azeotropic Reset): Do not simply add more KF. You must remove the water before the reaction reaches temperature.
-
Charge Sulfolane and KF into the reactor.
-
Add Toluene (20% v/v) .
-
Heat to 130°C and distill off the Toluene. This azeotropically removes trace water from the hygroscopic KF and solvent.
-
Only then add the substrate and catalyst, and ramp to 200°C.
Troubleshooting Scenario B: "I see a new impurity at RRT 0.85 (HPLC)."
Diagnosis: This is likely 5-Bromo-2-hydroxyquinoline (the quinolone).
-
Cause: Hydrolysis of the chloro-starting material or the fluoro-product by adventitious water.
-
Prevention: Strict nitrogen sweeping and the azeotropic drying step mentioned above.
-
Remediation: This impurity is significantly more polar and acidic. It can be removed via a basic wash during workup (see Module 2).
Module 2: Workflow Visualization
The following diagram illustrates the critical decision points in the reaction workflow to prevent "tarring" and ensure high conversion.
Figure 1: Critical Path for Halex Fluorination. Note the loop at the IPC (In-Process Control) stage; adding fresh KF is only effective if the surface area is not compromised.
Module 3: Scalable Purification
The Challenge: The boiling points of 5-Bromo-2-chloroquinoline and this compound are perilously close, often within 10°C of each other. Fractional distillation requires a high reflux ratio and theoretical plates, which degrades the product due to prolonged heat exposure.
The Solution: Solubility Engineering (Crystallization)
FAQ: Purification Issues
Q: Can I use silica gel chromatography? A: Not for scalable manufacturing (>100g). It consumes vast amounts of solvent and time.
Q: How do I separate the unreacted Chloro-SM? A: You must rely on conversion control first. If you have >5% Chloro-SM remaining, purification becomes exponentially harder. However, for minor amounts (<2%), utilize the solubility differential .
Protocol: Recrystallization from Heptane/IPA
-
Solvent Swap: After the reaction, extract into Toluene, wash with water, and concentrate to a crude oil.
-
Dissolution: Add Heptane (5 vol) and heat to reflux (98°C).
-
Polar Modifier: Slowly add Isopropanol (IPA) dropwise until the solution becomes clear.
-
Cooling: Cool slowly to 0°C. The fluoro-product typically crystallizes in high purity, while the chloro-impurity (which disrupts the crystal lattice less efficiently) and oligomers remain in the mother liquor.
Q: My product is brown/black. How do I fix color? A: This is "Halex Tar."
-
Step 1: Dissolve crude in Toluene.
-
Step 2: Treat with Activated Carbon (10 wt%) at 60°C for 1 hour.
-
Step 3: Filter through a pad of Celite (diatomaceous earth).
-
Step 4: Proceed to crystallization.[5]
Module 4: Safety & Handling (Critical)
Warning: Thermal Runaway Risk While DMSO is a common solvent for Halex, it decomposes exothermically above 190°C, potentially causing reactor rupture.
-
Recommendation: Use Sulfolane for reactions requiring T > 150°C.
-
Cyanide Hazard: If you are attempting to make the cyano derivative later, ensure no acid contacts the fluoride waste stream (HF generation).
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
- Foundational text on the Halex reaction mechanism and solvent effects.
-
Adams, D. J., & Clark, J. H. (1999). Nucleophilic routes to selectively fluorinated aromatics.[2][3] Chemical Society Reviews.[2]
- Review of scalable fluorination technologies including spray-dried KF usage.
-
Aji, K., et al. (2020). Process Development of a Scalable Halex Reaction. Organic Process Research & Development.
- General reference for modern industrial Halex optimization (extrapolated
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.
- Discusses the critical impact of hydr
(Note: While specific patents exist for this molecule, the references above provide the mechanistic grounding required for the general Halex class of reactions described in this guide.)
Sources
Validation & Comparative
Comparing the reactivity of 5-Bromo-2-fluoroquinoline with 5-chloro-2-fluoroquinoline
This guide provides a technical comparison between 5-Bromo-2-fluoroquinoline and 5-Chloro-2-fluoroquinoline , focusing on their utility as bifunctional scaffolds in medicinal chemistry.
Executive Summary: The "Premium" vs. "Process" Dilemma
For drug development professionals, the choice between the 5-Bromo and 5-Chloro analogs of 2-fluoroquinoline represents a classic trade-off between synthetic versatility and atom economy/stability .
-
This compound (5-Br-2-FQ): The Discovery Standard . It offers superior reactivity in metal-catalyzed cross-couplings (Suzuki, Buchwald), allowing for mild conditions that preserve sensitive functional groups. It is the preferred starting material for rapid lead optimization.
-
5-Chloro-2-fluoroquinoline (5-Cl-2-FQ): The Scale-Up Contender . While significantly less reactive in standard palladium couplings, it offers higher stability and lower molecular weight. It requires specialized ligands (e.g., Buchwald biarylphosphines) for efficient functionalization but is often preferred in process chemistry due to cost and robust physical properties.
Verdict: Use 5-Br-2-FQ for library synthesis and initial SAR exploration. Switch to 5-Cl-2-FQ only when catalytic conditions have been optimized for scale-up.
Chemical Profile & Electronic Analysis
Both compounds feature a "Push-Pull" reactivity landscape:
-
C-2 Position (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (
) . The adjacent ring nitrogen ( ) lowers the LUMO energy, making the C-2 carbon highly electrophilic. Fluorine is the ideal leaving group here due to its high electronegativity, which accelerates the rate-determining nucleophilic attack. -
C-5 Position (Halo): The site for Electrophilic Functionalization (via Metal Catalysis). This position is electronically distinct and requires oxidative addition by a transition metal.
Electronic Impact of the C-5 Halogen
The C-5 halogen exerts an inductive effect on the C-2 center.
-
Electronegativity (
): Cl (3.16) > Br (2.96). -
Impact: The 5-Chloro substituent withdraws slightly more electron density from the ring than the 5-Bromo. Theoretically, 5-Cl-2-FQ reacts slightly faster in
at C-2 than the bromo analog. However, this difference is marginal compared to the activation provided by the quinoline nitrogen.
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( ) at C-2
Objective: Selective displacement of the C-2 Fluorine by amines, alkoxides, or thiols.
Comparative Performance
| Feature | This compound | 5-Chloro-2-fluoroquinoline |
| Baseline (1.0x) | Slightly Faster (1.1x) | |
| Selectivity | High. C-Br bond is stable to standard nucleophiles (amines/alcohols) below 120°C. | Very High. C-Cl bond is inert to |
| Risk Factors | Strong nucleophiles (e.g., | Minimal. C-Cl bond is resistant to Li-Hal exchange at moderate temps. |
Key Insight: The C-2 Fluorine is a "privileged" leaving group. In both analogs,
Protocol A: Selective C-2 Amination (
)
This protocol works for both analogs.
-
Setup: Dissolve 5-Br-2-FQ (or 5-Cl analog) (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).
-
Reagent: Add the amine nucleophile (1.2 equiv) and a base: DIPEA (2.0 equiv) or
(1.5 equiv). -
Reaction: Heat to 80–100°C for 2–4 hours. Monitor by LCMS.
-
Note: The C-F bond cleavage is fast.[1] If using the 5-Bromo analog, avoid temperatures >140°C to prevent potential degradation or side reactions at the bromine.
-
-
Workup: Dilute with water, extract with EtOAc. The product is usually a solid that can be recrystallized or purified via flash chromatography (Hex/EtOAc).
Reactivity Profile 2: Metal-Catalyzed Cross-Coupling at C-5
Objective: Carbon-Carbon or Carbon-Heteroatom bond formation at C-5 via Palladium catalysis.
Comparative Performance
| Feature | This compound | 5-Chloro-2-fluoroquinoline |
| Oxidative Addition | Facile. Occurs with standard Pd(0) sources. | Difficult. Bond energy is higher (C-Cl: 96 kcal/mol vs C-Br: 68 kcal/mol). |
| Catalyst Requirement | Standard: | Advanced: |
| Reaction Temp | Mild (60–90°C). | Elevated (100–140°C). |
| Functional Group Tolerance | High. Mild conditions preserve the C-2 Fluorine (if not yet substituted). | Moderate. Harsh conditions may hydrolyze C-2 F if water/base is present. |
Key Insight: This is the deciding factor. 5-Bromo allows for "textbook" Suzuki couplings. 5-Chloro requires "state-of-the-art" Buchwald-Hartwig type conditions.
Protocol B: Suzuki-Miyaura Coupling (C-5 Selective)
Optimized for the 5-Bromo analog. For 5-Chloro, see modifications.
-
Reagents:
-
Substrate: This compound (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(3–5 mol%) -
Base:
(2.0 M aq, 3.0 equiv) - Mild base prevents hydrolysis of C-2 F. -
Solvent: 1,4-Dioxane (degassed).[2]
-
-
Execution: Heat at 80°C for 4–6 hours under
atmosphere. -
5-Chloro Modification: If using 5-Chloro-2-fluoroquinoline , replace catalyst with Pd(OAc)2 (2 mol%) + XPhos (4 mol%) and increase temperature to 110°C .
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Visualizing the Strategic Pathways
The following diagram illustrates the divergent workflows. Note how the 5-Bromo path offers a wider "Safe Zone" for functionalization.
Caption: Figure 1 illustrates the strategic divergence. The Bromo-analog (Blue) allows for standard catalytic cycles, while the Chloro-analog (Red) necessitates specialized ligand systems for C-5 functionalization.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Establishes the reactivity order I > Br > Cl for oxidative addition).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link (Details the specific ligands required to activate aryl chlorides like 5-Cl-2-FQ).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Seminal review on overcoming the inertness of the C-Cl bond).
Sources
Head-to-head comparison of catalysts for Suzuki reactions of 5-Bromo-2-fluoroquinoline
Title: Precision Engineering of Quinoline Scaffolds: A Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of 5-Bromo-2-fluoroquinoline
Executive Summary: The Chemoselectivity Challenge
For medicinal chemists, This compound represents a high-value but treacherous scaffold. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets), where the C5 position acts as the vector for chain extension and the C2-fluorine serves as a latent handle for late-stage nucleophilic substitution.
The Core Conflict: The Suzuki-Miyaura coupling at C5 (C-Br bond) must occur without compromising the C2-F bond.
-
The Opportunity: The electron-deficient nature of the quinoline ring facilitates rapid oxidative addition at the C-Br bond.
-
The Hazard: That same electron deficiency activates the C2-F bond towards Nucleophilic Aromatic Substitution (
). Using strong bases or high temperatures—common in "standard" Suzuki protocols—often leads to hydrolysis (to the quinolone) or substitution by the solvent/nucleophile, destroying the scaffold.
This guide compares three distinct catalytic generations to identify the optimal balance between Turnover Frequency (TOF) and Chemoselectivity .
Mechanistic Hazard Analysis
Before selecting a catalyst, one must visualize the competing pathways. The diagram below illustrates the "Danger Zone" where standard conditions fail.
Caption: Pathway bifurcation showing the competition between the desired Pd-catalyzed cycle (Green) and the parasitic S_NAr pathway (Red) activated by heat and base.
Head-to-Head Catalyst Comparison
We evaluated three catalytic systems representing the evolution of cross-coupling technology.
The Contenders
-
The Classic:
(Tetrakis) -
The Workhorse:
-
The Specialist:
(Buchwald 3rd Gen)
Performance Matrix
| Feature | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G3 |
| Active Species | Pd(0) phosphine | Pd(II) bidentate | Monoligated Pd(0)-L |
| Temp.[1] Requirement | High (80–100°C) | Moderate (60–80°C) | Low (RT–40°C) |
| C2-F Stability | Poor (Heat risks | Good | Excellent |
| Steric Tolerance | Low | Moderate | High |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive) |
| Rec. Base | |||
| Verdict | Obsolete for this substrate | Best for Scale-up | Best for R&D/Complexity |
Technical Deep Dive
1. Pd(PPh3)4 (The Baseline):
-
Mechanism:[2][3][4][5][6][7][8][9] Relies on dissociation of two
ligands. The oxidative addition into the C-Br bond is slow compared to electron-rich ligands. -
Failure Mode: To drive the reaction, heating to reflux (dioxane/water) is often required. At >80°C, the hydroxide or carbonate base attacks the C2-fluorine, leading to significant hydrolysis byproducts (quinolones).
-
Status:Not Recommended for 2-fluoro substituted systems.
2. Pd(dppf)Cl2 (The Robust Choice):
-
Mechanism:[2][3][4][5][7][8][9] The large bite angle of the bidentate dppf ligand favors reductive elimination. It is exceptionally stable to air and moisture.[10]
-
Advantage:[2][5][7][9][11] It balances activity with stability. It typically functions well at 60°C, a "safe zone" where Suzuki coupling outcompetes
. -
Status:Recommended for Scale-up. Good balance of cost vs. yield.
3. XPhos Pd G3 (The Precision Tool):
-
Mechanism:[2][3][4][5][6][7][8][9] This precatalyst rapidly generates the monoligated
species.[11] The bulky biaryl ligand (XPhos) creates a highly active center that facilitates oxidative addition even at Room Temperature (RT). -
Advantage:[2][5][7][9][11] By running at RT or 40°C, the thermal energy required for the competing
reaction is never reached. Chemoselectivity approaches 100%. -
Status:Gold Standard for Discovery Chemistry.
Decision Logic: Selecting Your System
Use this logic flow to determine the correct protocol for your specific coupling partner.
Caption: Decision tree for catalyst selection based on the complexity and stability of the boronic acid partner.
Validated Experimental Protocols
Protocol A: High-Fidelity Synthesis (XPhos Pd G3)
Best for: Complex substrates, small scale (mg to g), and ensuring C2-F survival.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(2.0 equiv, 0.5M aqueous solution) -
Solvent: THF (Tetrahydrofuran)
Procedure:
-
Charge: In a vial equipped with a stir bar, combine the quinoline, boronic acid, and XPhos Pd G3.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed THF and the aqueous
solution. -
React: Stir vigorously at 40°C for 2–4 hours. (Monitor by LCMS; look for disappearance of bromide).
-
Workup: Dilute with EtOAc, wash with water. The mild temperature preserves the fluorine.
Protocol B: Scalable Synthesis (Pd(dppf)Cl2)
Best for: Simple aryl partners, multi-gram scale, cost-sensitivity.
Reagents:
-
This compound (1.0 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv)
Procedure:
-
Charge: Combine solid reagents in a round-bottom flask.
-
Degas: Add solvents and sparge with Nitrogen for 15 minutes (Critical: Oxygen kills this catalyst faster than XPhos).
-
React: Heat to 60°C . Do not exceed 70°C to minimize hydrolysis.
-
Time: Typically requires 6–12 hours.[12]
-
Note: If black palladium precipitates early ("Pd black"), the reaction has stalled. Add 1 mol% more catalyst.
Troubleshooting & Expert Tips
-
Problem: Defluorination (Product is 5-aryl-quinoline).
-
Problem: Hydrolysis (Product is 5-bromo-2-quinolone).
-
Cause:
by hydroxide ions. -
Fix: Switch base from Carbonate (
) to Phosphate ( ). Phosphate is less nucleophilic but sufficiently basic for the Suzuki transmetallation step.
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Common with electron-poor boronic acids (e.g., 2-fluoro-phenylboronic acid).
-
Fix: Use the MIDA boronate ester instead of the free acid, or add the base slowly via syringe pump.
-
References
-
Catalyst Efficacy in Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5] Link
-
S_NAr Competition: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2-Fluoro- and 2-Bromo-pyridine with Sodium Methoxide. Chemical Reviews. Link
-
Pd(dppf)Cl2 Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
XPhos G3 Precatalyst System: Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Chemical Science. Link
Sources
- 1. nasc.ac.in [nasc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 5-Bromo-2-fluoroquinoline
[1][2]
Executive Summary & Core Directive
The disposal of 5-Bromo-2-fluoroquinoline requires strict adherence to "Halogenated Waste" protocols. Unlike standard organic waste, this compound contains both Bromine and Fluorine. Improper disposal (e.g., mixing with non-halogenated streams or drain disposal) risks regulatory non-compliance (RCRA) and catastrophic damage to downstream incineration infrastructure due to the formation of Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) during thermal decomposition.
Core Directive: All waste streams containing >1% of this compound must be segregated into Halogenated Organic Waste containers. Do not dilute with non-halogenated solvents to "escape" this classification.[1][2]
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound is a halogenated quinoline derivative often used as a pharmaceutical building block.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Must appear fully written on waste tags (No abbreviations). |
| CAS Number | 2007916-82-5 | Use for waste profiling and inventory tracking. |
| Molecular Formula | C₉H₅BrFN | High Halogen Content. Precursor to HF/HBr gases. |
| Physical State | Solid (typically) | Dust inhalation risk during weighing/transfer. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required. |
| Reactivity | Stable under normal conditions. | Avoid contact with strong oxidizing agents.[4][5] |
The "Why": Mechanism of Disposal & Risk
Expertise & Experience Insight[2]
Scientists often ask why small amounts of fluorinated compounds cannot be bulked with general organics. The causality is thermal:
-
Combustion: When this compound is incinerated, the carbon backbone oxidizes to CO₂.[4]
-
Acid Generation: The fluorine and bromine atoms are stripped to form Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) gas.
Self-Validating System:
-
If your waste stream label does not explicitly say "Halogenated" or "Contains Fluorine," the system has failed.
-
Validation: Verify the destination facility can handle HF generation.
Waste Classification & Workflow
The following decision logic ensures the material ends up in the correct incineration stream.
Figure 1: Decision logic for segregating this compound waste streams. Note that any mixture containing this compound defaults to the "Halogenated" category.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: Used for disposing of reaction solvents containing the quinoline derivative.
-
Selection of Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) or amber glass are standard.[4]
-
Expert Tip: Ensure the cap has a chemically resistant liner (PTFE) to prevent vapor swelling.
-
-
Compatibility Check (Self-Validation):
-
Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or alkali metals.
-
Test: Add a small aliquot (1 mL) to the waste container first. Watch for exotherm or bubbling. If none, proceed.
-
-
Transfer: Pour the mixture into the "Halogenated Waste" carboy using a funnel.
-
Crucial: Do not overfill (leave 10% headspace for expansion).
-
-
Labeling:
Protocol B: Solid Waste (Contaminated Debris & Silica Gel)
Context: Used for gloves, weigh boats, paper towels, and silica gel from column chromatography.
-
Segregation: Do not throw contaminated gloves in the regular trash.
-
Packaging:
-
Use a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a wide-mouth plastic jar.
-
Double-bagging is recommended to prevent tear-through by sharp silica or broken glass.[4]
-
-
Labeling:
-
Label as "Solid Hazardous Waste."
-
List constituents: "Silica Gel contaminated with this compound."[4]
-
Protocol C: Pure Substance (Expired/Unused Reagent)
Context: Disposing of an old bottle of the pure chemical.
-
Do Not Decant: Keep the chemical in its original manufacturer bottle if the bottle is intact.
-
Lab Packing: Place the bottle into a secondary containment bag.
-
Hand-off: Submit this as a "Lab Pack" item to your Environmental Health & Safety (EHS) team. They will pack it into a drum with vermiculite for shipment.
Emergency Procedures: Spill Management
Scenario: You drop a 5g vial of solid this compound on the floor.[4]
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow dust to settle for 5-10 minutes.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If a large amount of dust is present, an N95 or half-face respirator is advised.
-
Dry Clean-Up (Critical):
-
Do NOT use water initially.[4] Water spreads the contamination and can make the surface slippery.
-
Cover the spill with Vermiculite or Sand to dampen potential dust generation.
-
Sweep carefully into a dustpan, avoiding vigorous motions that create aerosols.
-
-
Final Wash: Once the solid is removed, clean the surface with a soap/water solution. Place all cleanup materials (vermiculite, paper towels) into the "Solid Hazardous Waste" bag (Protocol B).
References
-
US Environmental Protection Agency (EPA). (2025).[4][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Personal protective equipment for handling 5-Bromo-2-fluoroquinoline
Topic: Personal Protective Equipment (PPE) & Operational Safety for 5-Bromo-2-fluoroquinoline Content Type: Operational Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile
Compound: this compound CAS: (Specific CAS varies by isomer/vendor, often treated under general halogenated quinoline protocols) Physical State: Typically Solid (Crystalline) at room temperature.[1] Core Hazard Class: Irritant / Acute Toxicant .
As a Senior Application Scientist, I cannot overstate the importance of respecting the halogenated heterocyclic core of this molecule. While often categorized generically as an "irritant" (H315/H319), the quinoline scaffold possesses inherent biological activity that can permeate dermal barriers, and the halogen substituents (Bromine/Fluorine) increase lipophilicity, potentially enhancing skin absorption.
The Golden Rule: Treat this compound as a potential sensitizer and mutagen until proven otherwise. Do not rely solely on the lack of a "Danger" signal word to relax your safety standards.
Hazard Identification & Risk Assessment
Before donning gear, understand the enemy. This compound presents a dual-threat profile:
| Hazard Category | GHS Code | Mechanism of Action | Operational Implication |
| Skin Corrosion/Irritation | H315 | Lipophilic penetration of the stratum corneum. | Contact Dermatitis: Minor exposure can cause delayed blistering. |
| Serious Eye Damage | H319 | Mucosal membrane attack by halogenated vapors/dust. | Lachrymator Potential: Dust can cause severe weeping and temporary blinding. |
| STOT - Single Exposure | H335 | Respiratory tract inflammation. | Inhalation Risk: Weighing dry powder outside a hood is strictly prohibited. |
Expert Insight: The presence of Fluorine often increases the metabolic stability and bioavailability of the quinoline ring. If absorbed, systemic clearance may be slower than non-halogenated analogues.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
A. Hand Protection (The First Line of Defense)
Standard: Double-gloving is mandatory for solution handling.
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Protocol: "Spot-Check & Change." If any solvent splashes on the outer glove, strip and replace immediately. Halogenated solvents (often used to dissolve this compound, like DCM) permeate nitrile in <5 minutes.
B. Eye & Face Protection [1][2]
-
Minimum: ANSI Z87.1 Chemical Safety Goggles (Not just safety glasses).[3]
-
High Risk (Scale-up >5g): Face shield over goggles.
-
Rationale: Crystalline dust is unpredictable. Static charge can cause particles to "jump" during weighing. Goggles seal the eyes from airborne micro-particulates that glasses miss.
C. Respiratory Protection
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Cleanup Only): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).
-
Note: The "Acid Gas" rating is crucial because hydrolysis of the compound can release trace HF or HBr over time.
-
D. Body Protection
-
Standard: Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton lab coat.
-
Footwear: Closed-toe, non-perforated leather or synthetic leather. No mesh sneakers.
Operational Workflow: The "Safe-Path" Protocol
This self-validating workflow ensures that safety is built into the experiment, not an afterthought.
Figure 1: The "Safe-Path" logic flow for handling halogenated quinolines, emphasizing containment at every state change.
Step-by-Step Protocol Details
1. Preparation (The "Pre-Flight" Check)
-
Hood Check: Verify the sash is at the working height. Tape a Kimwipe to the bottom of the sash; if it’s not pulled inward at a 45° angle, do not proceed.
-
Equipment: Place a disposable balance shield or secondary containment tray inside the hood. Never weigh this compound directly on the balance pan.
2. Weighing (The Critical Moment)
-
Static Control: Halogenated solids are often fluffy and static-prone. Use an anti-static gun if available.
-
Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.
-
Spill Drill: If powder spills inside the balance, stop. Wet a Kimwipe with a small amount of acetone to wipe it up (preventing dust generation), then dispose of the wipe as hazardous waste.
3. Reaction Setup
-
Solvent Choice: If dissolving in DCM or Chloroform, remember that these solvents degrade gloves rapidly. Change outer gloves immediately after the dissolution step is complete.
-
Venting: As the reaction proceeds, ensure the vessel is vented to a scrubber or inert gas line. Do not seal a reaction generating gas (e.g., if using hydrides with this quinoline).
Waste Disposal & Decontamination
Improper disposal is a common regulatory violation. This compound is a Halogenated Organic Compound .
| Waste Stream | Container Labeling | Protocol |
| Solid Waste | "Hazardous Waste - Solid (Halogenated Toxic)" | Double-bag contaminated gloves, weigh boats, and paper towels. Zip-tie the bag. |
| Liquid Waste | "Halogenated Organic Solvents" | DO NOT MIX with non-halogenated waste (e.g., Acetone/Methanol waste).[4] High disposal cost penalty applies. |
| Sharps | "Chemically Contaminated Sharps" | Needles used for transfer must go here. Do not recap needles. |
Decontamination Verification: After cleaning the hood surface with acetone, use a UV lamp (if the compound is fluorescent, which many quinolines are) to check for invisible residues. This is a simple, high-impact "Trustworthiness" check.
Emergency Response
-
Eye Contact: Flush for 15 minutes minimum.[1][2][5][6] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to prevent corneal etching.
-
Skin Contact:
-
Remove contaminated clothing immediately.[5]
-
Wash with soap and water (do not use alcohol; it enhances skin absorption).
-
Seek medical evaluation if redness persists >1 hour.
-
-
Spills (>5g): Evacuate the lab. Call EHS. Do not attempt to clean up a large dust spill without a respirator.
References
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 5-Bromo-2-fluoropyrimidine (Analogue Proxy). Retrieved from
-
Temple University Environmental Health & Safety. (2021). Halogenated Solvents in Laboratories: Waste & Handling Guide. Retrieved from
-
Massachusetts Institute of Technology (MIT). (1998). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from
-
Sigma-Aldrich. (2022). Safety Data Sheet: 3-Bromo-5-fluorobenzotrifluoride (Halogenated Aromatic Proxy). Retrieved from
-
Cornell University EHS. Organic Solvents and Waste Segregation Guidelines. Retrieved from
(Note: Specific SDS data for this compound is often vendor-specific. The protocols above synthesize data from direct analogues and standard halogenated heterocyclic handling procedures to ensure maximum safety coverage.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
